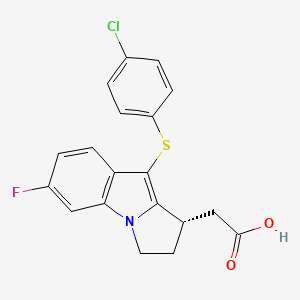![molecular formula C30H26F2N4O5 B608498 N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide CAS No. 1361030-48-9](/img/structure/B608498.png)
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Übersicht
Beschreibung
This compound is a chemical with the CAS Number: 1361030-48-9 and a molecular weight of 560.56 . It is also known as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C30H26F2N4O5/c1-5-40-28-16-36 (23-8-6-18 (31)12-17 (23)2)35-29 (28)30 (37)34-19-7-9-25 (21 (32)13-19)41-24-10-11-33-22-15-27 (39-4)26 (38-3)14-20 (22)24/h6-16H,5H2,1-4H3, (H,34,37) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Inhibition of Mer Tyrosine Kinase (MerTK)
LDC1267 has been used in studies involving Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases . The compound has been shown to engage with the activation loop (A-loop) of MerTK, resulting in a two-step binding mechanism that leads to a drug-target complex characterized by high affinity and long residence time . This interaction has been found to be beneficial in the design of future kinase inhibitors .
Awakening the Innate Immune System
LDC1267 has been identified as a highly selective TAM kinase inhibitor that can awaken the innate immune system . This property of LDC1267 has been utilized in studies to enhance the activity of natural killer (NK) cells, which play a crucial role in the body’s defense against cancer .
Enhancing NK Cell Activity
In relation to its ability to awaken the innate immune system, LDC1267 has been found to enhance NK cell activity . This enhancement of NK cell activity has been used in studies to kill cancer metastases in vivo .
Inhibition of Mumps Virus Infection
LDC1267 has been used in studies involving the mumps virus (MuV). The compound has been found to regulate MuV entry and replication in mouse major testicular cells, including Sertoli and Leydig cells . This has provided novel insights into the mechanisms behind MuV infection and replication in the testis .
Inhibition of Cellular Innate Antiviral Responses
In addition to regulating MuV entry, LDC1267 has been found to facilitate MuV replication within cells by inhibiting cellular innate antiviral responses . This inhibition of type 1 interferon signaling by LDC1267 is essential for MuV replication in Sertoli and Leydig cells .
Anti-Cancer Approach
LDC1267 has been identified as a promising anti-cancer approach due to its ability to inhibit AXL and MER receptor tyrosine kinases . The compound has been found to exhibit either modest antitumor efficacy, cellular cytotoxicity, or significant off-target effects .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
LDC1267, also known as N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide, primarily targets the AXL receptor tyrosine kinase . AXL is a member of the TAM family, which also includes TYRO3 and MER . The AXL receptor tyrosine kinase has a high-affinity ligand known as growth arrest-specific protein 6 (GAS6) .
Mode of Action
LDC1267 acts as a highly selective TAM kinase inhibitor . It inhibits the activation of AXL, which is a primary receptor for GAS6 . This inhibition disrupts the GAS6-AXL signaling pathway, leading to changes in downstream signaling effectors .
Biochemical Pathways
The GAS6-AXL signaling pathway plays a crucial role in various biological processes, including tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting AXL activation, LDC1267 disrupts this pathway and its downstream effects .
Result of Action
LDC1267’s inhibition of AXL activation has significant molecular and cellular effects. It has been shown to be the most potent and specific inhibitor of AXL activation among tested compounds . This inhibition can lead to a decrease in tumor cell growth, metastasis, invasion, and other processes associated with the GAS6-AXL signaling pathway .
Eigenschaften
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBCAXOSOLFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



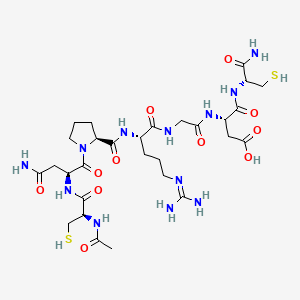
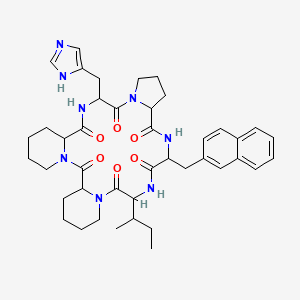

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
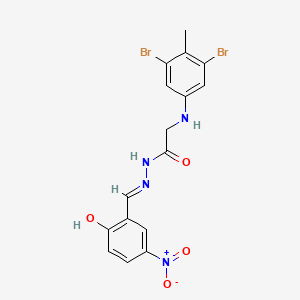
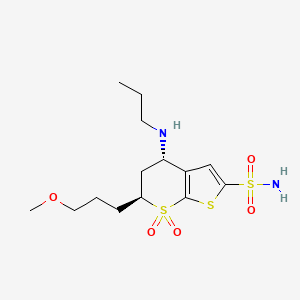


![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
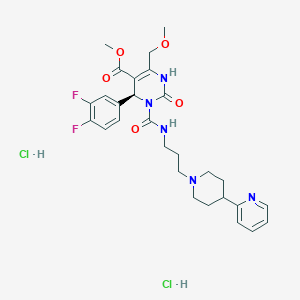
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
